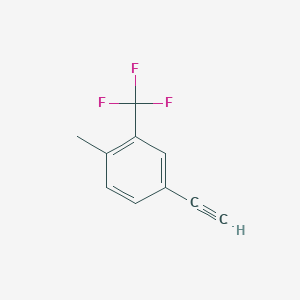

![molecular formula C13H14N2O3S B2668719 Ethyl 7-acetamido-2-aminobenzo[b]thiophene-3-carboxylate CAS No. 108940-16-5](/img/structure/B2668719.png)

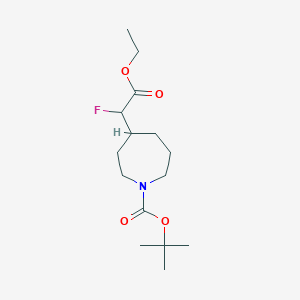

Ethyl 7-acetamido-2-aminobenzo[b]thiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 7-acetamido-2-aminobenzo[b]thiophene-3-carboxylate is a chemical compound with the empirical formula C11H11NO2S . It is a solid substance . The compound has a melting point of 222-223 °C .

Synthesis Analysis

The synthesis of thiophene derivatives, including Ethyl 7-acetamido-2-aminobenzo[b]thiophene-3-carboxylate, often involves the Gewald synthesis . This method involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which results in aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of Ethyl 7-acetamido-2-aminobenzo[b]thiophene-3-carboxylate can be determined by various spectroscopic methods. For instance, the 1H NMR spectrum can provide information about the hydrogen atoms in the molecule .Physical And Chemical Properties Analysis

Ethyl 7-acetamido-2-aminobenzo[b]thiophene-3-carboxylate is a solid substance . It has a melting point of 222-223 °C and a predicted boiling point of 535.4±45.0 °C .Applications De Recherche Scientifique

Chemical Synthesis and Biological Importance

Ethyl 7-acetamido-2-aminobenzo[b]thiophene-3-carboxylate, belonging to the class of benzazoles, has been the subject of significant interest in medicinal chemistry due to its diverse biological activities. The compound and its derivatives are pivotal in the synthesis of guanidine-containing molecules like 2-aminobenzimidazole, Astemizole, Albendazole, and Carbendazim. These compounds exhibit a wide range of pharmacological activities, including cytotoxic properties and the ability to inhibit cell proliferation via pathways such as angiogenesis and apoptosis. Recent advancements in synthetic methodologies have allowed for various modifications and functionalizations of this molecule, enhancing its potential as a therapeutic agent (Rosales-Hernández et al., 2022).

Environmental Impact and Contamination Studies

Parabens, which are structurally related to Ethyl 7-acetamido-2-aminobenzo[b]thiophene-3-carboxylate, have been extensively studied for their environmental impact. They are commonly used as preservatives and have been detected in various environmental matrices, raising concerns about their potential as weak endocrine disruptors. The study of their occurrence, fate, and behavior in aquatic environments is crucial to understand their impact on ecosystems and human health. Despite wastewater treatments effectively reducing their concentrations, they are still ubiquitously found in surface water and sediments due to continuous environmental introduction. Their interaction with free chlorine forms chlorinated by-products, which are more stable and persistent, necessitating further studies on their toxicity (Haman et al., 2015).

Synthetic and Antioxidant Properties

The compound has also been implicated in studies focusing on synthetic procedures for compounds with significant biological activities. For instance, the synthesis and evaluation of 4-Arylmethylideneisoxazol-5(4H)-ones have been reported, highlighting the importance of Ethyl 7-acetamido-2-aminobenzo[b]thiophene-3-carboxylate and related compounds in creating molecules with potential antioxidant properties. The development of novel, simple, and environmentally friendly procedures for synthesizing these heterocycles emphasizes the compound's role in advancing medicinal chemistry and pharmacology (Laroum et al., 2019).

Orientations Futures

The future directions for research on Ethyl 7-acetamido-2-aminobenzo[b]thiophene-3-carboxylate could include further studies on its synthesis, chemical reactions, mechanism of action, and biological activities. Additionally, more research is needed to fully understand its safety and hazards. Given the potential biological activities of thiophene derivatives , Ethyl 7-acetamido-2-aminobenzo[b]thiophene-3-carboxylate could be a promising compound for further investigation in medicinal chemistry.

Propriétés

IUPAC Name |

ethyl 7-acetamido-2-amino-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-3-18-13(17)10-8-5-4-6-9(15-7(2)16)11(8)19-12(10)14/h4-6H,3,14H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGANELGZHHJHLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1C=CC=C2NC(=O)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-acetamido-2-aminobenzo[b]thiophene-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

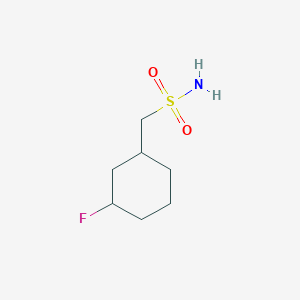

![N-[2-[(3,3-Difluorocyclohexyl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2668639.png)

![Ethyl 2-[[4-ethyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2668644.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2668648.png)

![N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2668650.png)

![4-[(2S,4R)-1-(2-chloropyridine-4-carbonyl)-4-fluoropyrrolidine-2-carbonyl]morpholine](/img/structure/B2668651.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepane-3-carboxylic acid](/img/structure/B2668653.png)

![3-(4-fluorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2668655.png)

![N-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine](/img/structure/B2668657.png)